

Isophthalic Acid: A Comprehensive Technical Guide to its Thermal Properties

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Compound of Interest

Compound Name: *Isophthalate*

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Isophthalic acid (IPA), a key aromatic dicarboxylic acid, plays a crucial role as a precursor in the synthesis of various commercially significant polymers, including high-performance unsaturated polyester resins and the fire-resistant material Nomex®. A thorough understanding of its thermal properties, specifically its melting and boiling points, is paramount for its application in polymerization processes and for ensuring stability during storage and handling. This technical guide provides an in-depth analysis of the melting and boiling point data for isophthalic acid, complete with experimental protocols and a visual representation of the determination workflow.

Thermal Properties of Isophthalic Acid

Isophthalic acid is a colorless, crystalline solid at room temperature. Its thermal behavior is characterized by a high melting point and a tendency to sublime or decompose at elevated temperatures rather than exhibiting a distinct boiling point at atmospheric pressure.

Data Summary

The following table summarizes the reported melting and boiling point data for isophthalic acid. It is important to note that the boiling point is often presented as an estimate or is replaced by data on sublimation and decomposition.

Thermal Property	Value	Notes
Melting Point	341-343 °C [1][2][3][4]	
	345-348 °C [5]	
	347 °C	
348 °C	In a sealed tube [6]	
Boiling Point	~214.32 °C	Rough estimate [1][2][4]
753.00 K (479.85 °C)	Predicted value [7]	
Sublimation Point	Sublimes without decomposition [7]	
	260 °C	
Decomposition	Above 350 °C	Decarboxylation to benzoic acid may occur [8]

Experimental Protocols

Accurate determination of the thermal properties of isophthalic acid requires precise experimental methodologies. Below are detailed protocols for determining the melting point and observing sublimation and thermal decomposition.

Melting Point Determination (Capillary Method)

This method is a standard and widely used technique for determining the melting point of a solid crystalline substance.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Spatula

- Mortar and pestle (if sample needs to be pulverized)
- Thermometer (calibrated)

Procedure:

- Sample Preparation: Ensure the isophthalic acid sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of isophthalic acid into the bottom. The packed sample height should be approximately 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the heating block.
- Heating:
 - For an unknown sample, a preliminary rapid heating can be performed to get an approximate melting range.
 - For a more precise measurement, heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
- Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

Observation of Sublimation and Thermal Decomposition

Given that isophthalic acid sublimes and can decompose at high temperatures, a standard boiling point determination at atmospheric pressure is not practical. The following protocol allows for the observation of these phenomena.

Apparatus:

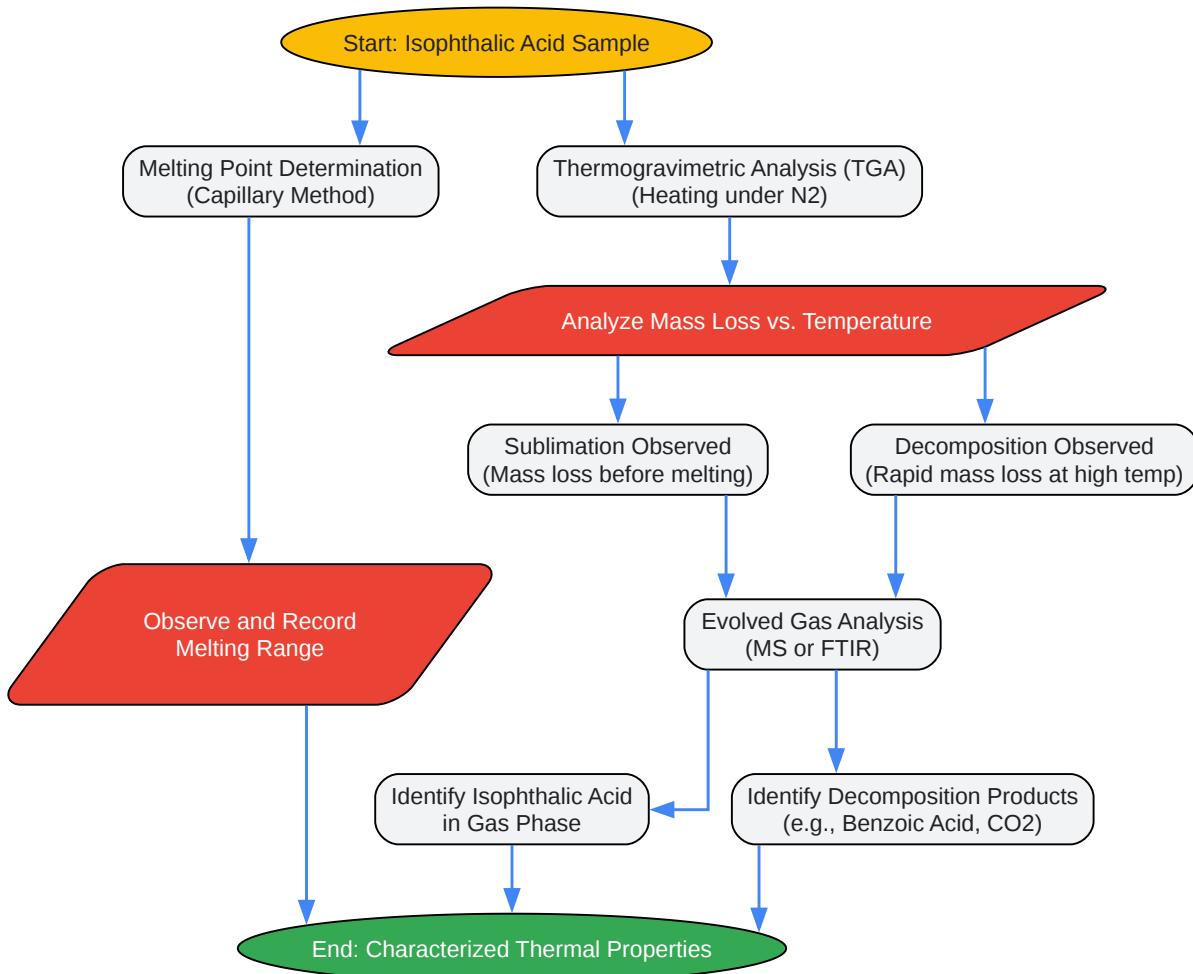
- Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) is ideal for quantitative analysis.
- Alternatively, a simple setup with a heating mantle, a round-bottom flask, a condenser, and a thermometer can be used for qualitative observation.

Procedure (using TGA-MS/FTIR):

- Sample Preparation: Place a small, accurately weighed amount of isophthalic acid into the TGA sample pan.
- Instrument Setup:
 - Program the TGA to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
 - The temperature range should span from ambient to above the expected decomposition temperature (e.g., 25 °C to 500 °C).
 - Set the coupled MS or FTIR to continuously analyze the evolved gases.
- Data Analysis:
 - The TGA will produce a plot of mass loss versus temperature. A significant mass loss before the melting point indicates sublimation. A sharp mass loss at higher temperatures indicates decomposition.
 - The MS or FTIR data will identify the chemical nature of the evolved gases. For sublimation, the detected species will be isophthalic acid. For decomposition, products such as benzoic acid and carbon dioxide may be detected.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the thermal properties of isophthalic acid.

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Caption: Workflow for determining the thermal properties of isophthalic acid.

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